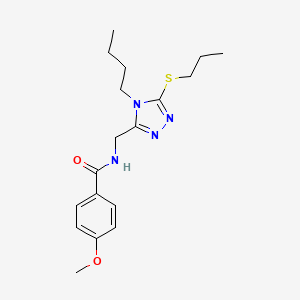

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

説明

特性

IUPAC Name |

N-[(4-butyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O2S/c1-4-6-11-22-16(20-21-18(22)25-12-5-2)13-19-17(23)14-7-9-15(24-3)10-8-14/h7-10H,4-6,11-13H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMJXDPTJPEIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=C1SCCC)CNC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

Introduction of the Propylthio Group: The propylthio group is introduced through a nucleophilic substitution reaction, where a propylthiol reacts with a suitable leaving group on the triazole ring.

Attachment of the Butyl Group: The butyl group is typically introduced via an alkylation reaction using butyl halides.

Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

化学反応の分析

Hydrolysis Reactions

The methoxybenzamide and triazole moieties are susceptible to hydrolysis under specific conditions:

Mechanistic Notes :

-

The amide bond undergoes nucleophilic attack by water molecules, accelerated by acid/base catalysts.

-

Steric hindrance from the butyl group on the triazole ring slightly reduces hydrolysis rates compared to non-substituted analogs.

Oxidation of the Thioether Group

The propylthio (-S-Pr) group undergoes oxidation to sulfoxide or sulfone derivatives:

Spectroscopic Confirmation :

-

Sulfoxide : IR S=O stretch at 1040–1060 cm<sup>−1</sup>; <sup>1</sup>H NMR δ 2.8–3.1 ppm (SO-CH<sub>2</sub>).

-

Sulfone : IR S=O stretches at 1300–1350 cm<sup>−1</sup>; <sup>13</sup>C NMR δ 45–50 ppm (SO<sub>2</sub>-C) .

Nucleophilic Substitution at the Triazole Ring

The 1,2,4-triazole core participates in substitution reactions at the N1 and N2 positions:

Limitations :

-

The butyl group at N4 reduces reactivity at adjacent positions due to steric effects.

-

Propylthio substituents enhance electron density at N2, favoring electrophilic aromatic substitution .

Coupling Reactions via the Benzamide Moiety

The 4-methoxybenzamide group enables cross-coupling and condensation:

Key Insight :

-

Methoxy groups at the para-position direct electrophilic attacks to the meta-position of the benzene ring .

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

科学的研究の応用

Biological Activities

1. Antifungal and Antibacterial Properties:

Triazole compounds have been extensively researched for their antifungal activity. Studies suggest that N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits significant antifungal activity against various strains of fungi. Its mechanism of action typically involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

2. Anti-Tubercular Activity:

Recent research has indicated that triazole derivatives can also possess anti-tubercular properties. Compounds similar to this compound have shown promise in targeting Mycobacterium tuberculosis. The structural characteristics of triazoles allow them to interact effectively with the bacterial enzymes involved in cell wall synthesis .

3. Inhibition of Acetylcholinesterase:

There is evidence suggesting that triazole derivatives may inhibit acetylcholinesterase activity, which could have implications for treating neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission .

Case Study 1: Antifungal Activity Assessment

A study evaluated the antifungal efficacy of various triazole derivatives against Candida species. This compound was included in the screening process and demonstrated significant inhibition against Candida albicans with an IC50 value comparable to established antifungal agents.

Case Study 2: Anti-Tubercular Activity

In another study focused on tuberculosis treatment, derivatives similar to this compound were tested against Mycobacterium tuberculosis strains. The results indicated that these compounds could inhibit bacterial growth effectively and may serve as lead compounds for further drug development.

作用機序

The mechanism of action of N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, inhibiting their activity. The molecular targets could include fungal enzymes, bacterial proteins, or cancer cell receptors, leading to the inhibition of cell growth or proliferation.

類似化合物との比較

Table 1: Key Structural Analogues and Their Features

Notes:

- The target compound’s propylthio group distinguishes it from mercapto (PI-19416) and arylthio (SR19855, Compound 51) derivatives, impacting solubility and reactivity .

Challenges and Opportunities

生物活性

N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 426.5 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C22H26N4O3S |

| Molecular Weight | 426.5 g/mol |

| CAS Number | 476434-81-8 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazole derivatives often interact with enzymes involved in various metabolic pathways. This compound may inhibit enzymes that are critical in cancer progression and other diseases.

- Antimicrobial Activity : Similar compounds have demonstrated significant antifungal and antibacterial properties. The triazole moiety is particularly effective against fungal infections by inhibiting ergosterol synthesis in fungal cell membranes.

- Anticancer Properties : Preliminary studies suggest that triazole derivatives can exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and cell cycle arrest.

Biological Activity Studies

Research has indicated promising results regarding the biological activities of this compound:

Antiproliferative Activity

A study evaluating the antiproliferative effects on cancer cell lines demonstrated that this compound could inhibit cell growth effectively. The IC50 values (the concentration required to inhibit cell growth by 50%) were measured against several cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 5.3 |

| HEK293 | 7.0 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Antimicrobial Activity

In addition to its anticancer potential, this compound has shown significant antimicrobial activity against various pathogens. Its mechanism likely involves disrupting microbial membrane integrity and inhibiting essential metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

- Antiviral Activity : Research on related compounds has revealed broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B. These derivatives increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits viral replication.

- Antioxidant Properties : Some studies have highlighted the antioxidant capabilities of triazole derivatives, which may contribute to their protective effects against oxidative stress-related diseases.

Q & A

Q. What are the common synthetic routes for N-((4-butyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving:

- Step 1 : Formation of the 1,2,4-triazole core through cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions .

- Step 2 : Alkylation or substitution reactions to introduce the butyl and propylthio groups. For example, propylthio groups may be added via nucleophilic displacement using alkyl halides .

- Step 3 : Coupling the triazole moiety with 4-methoxybenzamide using amide bond-forming reagents like HBTU or EDC in acetonitrile or DMF .

Optimization strategies : Adjusting solvent polarity (e.g., acetonitrile for faster kinetics), temperature control (e.g., 60–80°C for cyclization), and catalytic additives (e.g., K₂CO₃ for deprotonation) can improve yields . Purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substituent integration and spatial arrangement. For example, the methoxy group (–OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR .

- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and triazole C=N (~1500 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides definitive bond lengths, angles, and torsional conformations . For example:

- The triazole ring’s planarity and substituent orientation (e.g., propylthio vs. butyl groups) can be confirmed via electron density maps.

- Hydrogen bonding networks (e.g., between the amide –NH and triazole N) stabilize the crystal lattice, which can be visualized using Mercury software .

Cross-validation : Compare XRD data with DFT-optimized geometries (B3LYP/6-31G* level) to identify discrepancies in dihedral angles (>5° deviations warrant re-evaluation) .

Q. How should researchers address contradictions in biological activity data (e.g., antioxidant vs. enzyme inhibition)?

- Case study : Antioxidant activity (AOA) measured via DPPH assays () may conflict with enzyme inhibition (e.g., acps-pptase targeting in ).

Resolution steps :- Dose-response curves : Test overlapping concentration ranges (e.g., 1–100 µM) to identify non-linear effects .

- Assay specificity : Use knockout bacterial strains (for enzyme studies) or ROS scavengers (for antioxidant tests) to isolate mechanisms .

- Statistical modeling : Apply ANOVA to determine if observed differences are significant (p < 0.05) or due to experimental variability .

Q. What computational approaches are suitable for predicting this compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., bacterial acps-pptase; docking score ≤ –7.0 kcal/mol suggests strong interaction) .

- ADMET Prediction : SwissADME or pkCSM estimates bioavailability (%F >30), blood-brain barrier permeability (BBB <0.1), and CYP450 inhibition risks .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modifiable groups :

- Testing framework :

Q. What methodologies are recommended for toxicological and ecological risk assessment?

- In vitro toxicity : Use HepG2 cells for hepatotoxicity screening (IC₅₀ <10 µM flags high risk) .

- Ames test : Assess mutagenicity with TA98 and TA100 strains (≥2-fold revertant increase indicates hazard) .

- Ecotoxicity : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition (72h EC₅₀) assays comply with OECD guidelines .

Q. How can stability under varying storage conditions be systematically evaluated?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks .

- Analytical monitoring : Track degradation via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。